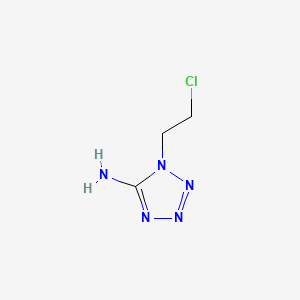

1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine

Description

1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Properties

CAS No. |

15284-31-8 |

|---|---|

Molecular Formula |

C3H6ClN5 |

Molecular Weight |

147.57 g/mol |

IUPAC Name |

1-(2-chloroethyl)tetrazol-5-amine |

InChI |

InChI=1S/C3H6ClN5/c4-1-2-9-3(5)6-7-8-9/h1-2H2,(H2,5,6,8) |

InChI Key |

LZAOOQIITLPTRZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)N1C(=NN=N1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine typically involves the reaction of 2-chloroethylamine with a suitable azole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetraazol ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide and thiourea.

Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Major products formed from these reactions include oxides, amine derivatives, substituted azoles, and various adducts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₅H₉ClN₄

Molecular Weight : 176.60 g/mol

Structure : The compound features a chloroethyl group attached to a tetrazoic ring, which is significant for its reactivity and biological activity.

Scientific Research Applications

-

Synthesis of Complex Organic Molecules

- The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways.

-

Biological Activity

- Antimicrobial Properties : Research indicates that compounds with similar structural features exhibit antimicrobial activities. For instance, the chloroethyl group can interact with biological macromolecules, potentially leading to the inhibition of microbial growth.

- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

-

Medicinal Chemistry

- Ongoing research is exploring its potential as a therapeutic agent. Its alkylating properties may be beneficial in targeting certain types of cancer cells, similar to established alkylating agents used in chemotherapy.

-

Industrial Applications

- The compound is also utilized in developing new materials and specialty chemicals due to its distinctive chemical reactivity.

Antitumor Activity

Research has demonstrated that related compounds exhibit significant antitumor properties. For example:

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Induces apoptosis in cancer cells |

| Compound B | 1.98 ± 1.22 | Inhibits cell cycle progression |

These findings suggest that the tetrazole moiety contributes significantly to the antitumor activity observed in related compounds .

Antimicrobial Studies

In vitro studies have evaluated the antimicrobial properties of derivatives containing the chloroethyl group:

- Study Findings : Compounds derived from 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The alkylation mechanism is similar to that observed in other known antimicrobial agents, where covalent bonding disrupts microbial cellular functions .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine involves its interaction with cellular components, particularly DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound can interact with proteins, leading to the inhibition of key enzymatic processes.

Comparison with Similar Compounds

1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine can be compared with other similar compounds, such as:

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds contain a chloroethyl group, but the presence of the nitrosourea moiety in the latter imparts different chemical reactivity and biological activity.

1-(2-Chloroethyl)piperidine hydrochloride: This compound also contains a chloroethyl group, but the piperidine ring structure leads to different chemical and biological properties.

1-(2-Chloroethyl)azepane hydrochloride: Similar in structure, but the azepane ring provides distinct reactivity and applications.

Biological Activity

1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the following structural formula:

- Chemical Name : this compound

- CAS Number : 15284-31-8

- Molecular Formula : C4H7ClN6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining its effects against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli . Additionally, it showed promising antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown cytostatic activity against pancreatic cancer cell lines (DAN-G), suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to increased cancer cell death .

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound. The researchers tested the compound against a panel of pathogenic bacteria and fungi. The results indicated that the compound was particularly effective against Gram-positive bacteria, with notable activity against Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Mycobacterium tuberculosis | 40 |

Cytotoxicity in Cancer Cell Lines

In another significant study focusing on its anticancer properties, this compound was tested on various cancer cell lines. The findings revealed that the compound induced apoptosis at concentrations as low as 10 µM in pancreatic cancer cells .

In Vivo Studies

Preliminary in vivo studies have also been conducted to assess the pharmacokinetics and safety profile of this compound. These studies are crucial for understanding how the compound behaves within a living organism and its potential therapeutic window.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Chloroethyl)-1,4-dihydro-5H-tetrazol-5-imine?

- Methodological Answer : The compound can be synthesized via regioselective alkylation of tetrazolone precursors. For example, alkylation of 1-tert-butyl-1,4-dihydro-5H-tetrazol-5-one with reactive alkylating agents like methyl fluorosulfonate or trimethyloxonium tetrafluoroborate preferentially targets the N-3 position, while dimethyl sulfate reacts at both N-3 and N-4 . Subsequent demethylation using triethylamine in acetonitrile yields tetrazolethione intermediates. Chloroethyl groups can be introduced via alkylation with 2-chloroethylating reagents under controlled conditions.

Q. How can the regioselectivity of alkylation in tetrazole derivatives be experimentally verified?

- Methodological Answer : Regioselectivity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to distinguish between N-3 and N-4 alkylation products. For example, in 1-methyl-5-(methylthio)-1H-tetrazole, alkylation with dimethyl sulfate produces a mixture of N-3 and N-4 salts (10a and 11a), which are separable via selective demethylation at sulfur using triethylamine .

Q. What spectroscopic techniques are critical for characterizing 1-(2-Chloroethyl)-1,4-dihydro-5H-tetrazol-5-imine?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To identify functional groups like C-Cl (600–800 cm) and tetrazole ring vibrations (1500–1600 cm).

- Mass Spectrometry (MS) : Electron impact (EI-MS) helps track fragmentation patterns, such as [3+2] cycloelimination to methyl azide and methyl isocyanate .

- NMR : -NMR distinguishes chloroethyl substituents (δ 3.5–4.0 ppm for CHCl), while -NMR confirms tetrazole ring carbons (δ 150–160 ppm) .

Advanced Research Questions

Q. How do photolysis conditions influence the decomposition pathways of tetrazol-5-imine derivatives?

- Methodological Answer : Photolysis in polar solvents (e.g., acetonitrile) versus nonpolar solvents (e.g., pentane) alters product distribution. For example, photolysis of 1,4-dialkyltetrazolones in acetonitrile generates 1,2-dialkyldiaziridinones via nitrogen elimination, whereas in pentane, carbodiimides and sulfur are predominant . Advanced studies should control temperature (-40°C to +20°C) and solvent polarity to isolate intermediates like diaziridinone 24c .

Q. What strategies resolve contradictions in product yields during alkylation or photolysis reactions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., S- vs. N-alkylation). To address this:

- Use factorial design experiments (e.g., varying temperature, solvent, and reagent ratios) to isolate dominant pathways .

- Employ high-resolution mass spectrometry (HR-MS) and X-ray crystallography to confirm unexpected byproducts, such as sulfur-containing fragments observed in tetrazolthione decomposition .

Q. How can computational chemistry aid in predicting regioselectivity for novel tetrazole derivatives?

- Methodological Answer : Density functional theory (DFT) calculations model electronic effects (e.g., charge distribution at N-3 vs. N-4) and steric hindrance. For instance, methyl fluorosulfonate’s high electrophilicity favors N-3 alkylation in 1-methyltetrazoles, validated by comparing computed transition state energies with experimental yields .

Q. What experimental protocols optimize the stability of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetrazol-5-imine in storage?

- Methodological Answer : Stability is enhanced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.